1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpiperidine with an appropriate electrophile to introduce the ethanone moiety, followed by the introduction of the pyrimidinylpiperazine group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-piperidinemethanol
- 1-methyl-4-(4-methylpiperidin-4-yl)piperazine
Uniqueness
1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of piperidine and piperazine rings, along with the pyrimidinyl group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-14-3-6-21(7-4-14)16(22)12-19-8-10-20(11-9-19)15-2-5-17-13-18-15/h2,5,13-14H,3-4,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLNYUXOZQBPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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